molecular formula C8H8N2O B583687 2-(6-Methoxypyridin-3-YL)acetonitrile CAS No. 154403-85-7

2-(6-Methoxypyridin-3-YL)acetonitrile

Cat. No. B583687
CAS RN: 154403-85-7
M. Wt: 148.165
InChI Key: RGHZXZCNIZIVGY-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-YL)acetonitrile, also known as 2-MPA, is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in a variety of ways, such as a catalyst, a reagent, or a substrate.

Scientific Research Applications

Synthesis and Biological Activity

2-(6-Methoxypyridin-3-yl)acetonitrile serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives synthesized from 2-bromo-4-methoxypyridine-3-carbonitrile have shown notable bacteriostatic or tuberculostatic activity. These compounds are transformed through intramolecular Thorpe-Ziegler cyclization to related thieno[2,3-b]pyridines, highlighting their potential in developing new antibacterial agents (Miszke et al., 2008).

Chemical Synthesis and Material Science

In the field of material science, 2-(6-Methoxypyridin-3-yl)acetonitrile is involved in the formation of charge transfer complexes, as evidenced by the interaction with chloranilic acid in various solvents. This interaction, leading to the formation of pink-colored solutions indicating charge transfer complex formation, showcases its role in the study of molecular interactions and potential applications in the development of sensory materials (Alghanmi & Habeeb, 2015).

Anticancer Research

Further, 2-(6-Methoxypyridin-3-yl)acetonitrile derivatives have been investigated for their cytotoxic activities against various cancer cell lines. A series of methoxypyridine-3-carbonitrile-bearing aryl substituents synthesized through condensation with chalcones demonstrated promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating their significance in anticancer drug development (Al‐Refai et al., 2019).

Coordination Chemistry and Catalysis

In coordination chemistry, 2-(6-Methoxypyridin-3-yl)acetonitrile derivatives have been utilized in the synthesis of N-Heterocyclic Carbene Gold(I) Complexes. These complexes are explored for their potential as antiproliferative, anticancer, and antibacterial agents, highlighting the compound's versatility in medicinal chemistry and catalysis applications (Goetzfried et al., 2020).

properties

IUPAC Name

2-(6-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHZXZCNIZIVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663801
Record name (6-Methoxypyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154403-85-7
Record name (6-Methoxypyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methoxypyridin-3-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium cyanide (1.25 g, 25.4 mmol) was added to a solution of 5-(chloromethyl)-2-methoxypyridine (1.00 g, 6.34 mmol) in DMSO (10 ml) and stirred for 18 h at room temperature. After completion of reaction, the reaction mixture was diluted with brine and the compound was extracted with DCM (3×35 ml). The combined organic layers were dried over anhydrous sodium sulfate, filtered and evaporated. The crude compound was purified by column chromatography using 100-200 silica gel, 10% ethyl acetate in petroleum ether as eluent to afford 0.6 g (63.8%) of 2-(6-methoxypyridin-3-yl)acetonitrile as white color solid.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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